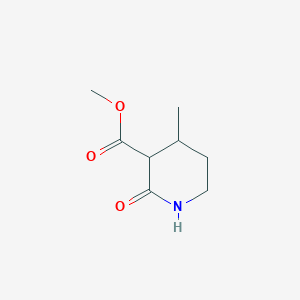

Methyl 4-methyl-2-oxopiperidine-3-carboxylate

説明

Methyl 4-methyl-2-oxopiperidine-3-carboxylate is a piperidine-derived organic compound characterized by a six-membered nitrogen-containing ring with three key substituents: a methyl ester at position 3, a ketone (oxo) group at position 2, and a methyl group at position 4. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol (calculated from atomic masses).

The piperidine ring’s conformation is influenced by substituent positions. The oxo group at position 2 introduces ring puckering, a phenomenon quantified using Cremer-Pople parameters , while the ester and methyl groups contribute to steric and electronic effects. These structural features also influence hydrogen-bonding capabilities, which are critical for crystal packing and solubility .

特性

分子式 |

C8H13NO3 |

|---|---|

分子量 |

171.19 g/mol |

IUPAC名 |

methyl 4-methyl-2-oxopiperidine-3-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-5-3-4-9-7(10)6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) |

InChIキー |

ICLJNKRYUMJMGH-UHFFFAOYSA-N |

正規SMILES |

CC1CCNC(=O)C1C(=O)OC |

製品の起源 |

United States |

準備方法

Procedure:

-

Synthesis of β-Keto Esters :

-

Enamine Formation :

Key Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0–25°C for condensation; 80–100°C for cyclization.

Hydrogenation of Substituted Pyridine Derivatives

Catalytic hydrogenation of pyridine precursors offers a direct route to piperidine scaffolds. This method is favored for its scalability and compatibility with asymmetric synthesis.

Procedure:

-

Substrate Preparation :

-

N-Benzyl-4-methyl-2-oxopiperidine-3-carboxylate is synthesized via alkylation of pyridine derivatives.

-

-

Hydrogenation :

Key Conditions :

Oxidation-Reduction Sequences

A patent route (CN102887854B) describes a two-step oxidation-reduction sequence starting from ethyl 4-methylpiperidine-2-carboxylate:

Procedure:

-

Oxidation :

-

Reduction :

Key Conditions :

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency for piperidine ring formation.

Procedure:

-

Substrate Preparation :

-

Methyl acrylate and 4-methyl-2-aminopyridine are condensed to form a Schiff base.

-

-

Cyclocondensation :

-

Microwave irradiation (150°C, 300 W) promotes cyclization in acetonitrile.

-

The reaction completes in 15–30 minutes.

-

Key Conditions :

-

Solvent: Acetonitrile.

-

Catalyst: None required.

-

Yield: 65–75%.

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, catalytic hydrogenation and oxidation-reduction sequences are preferred due to their reproducibility and cost-effectiveness. Continuous-flow reactors optimize safety and efficiency for hydrogenation steps, while phosphomolybdic acid-catalyzed oxidation reduces H₂O₂ consumption by 30% compared to traditional methods .

化学反応の分析

科学研究の応用

4-メチル-2-オキソピペリジン-3-カルボン酸メチルは、いくつかの科学研究の応用があります。

化学: これは、複雑な有機分子や医薬品の合成における中間体として使用されます。

生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物学的活性について研究されています。

医学: これは、特にピペリジンベースの治療薬の設計における、創薬における潜在的な用途について調査されています。

工業: この化合物は、ファインケミカルの製造や有機合成におけるビルディングブロックとして使用されます。

科学的研究の応用

Methyl 4-methyl-2-oxopiperidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.

Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

作用機序

4-メチル-2-オキソピペリジン-3-カルボン酸メチルの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素阻害剤または受容体モジュレーターとして作用し、さまざまな生化学的プロセスに影響を与える可能性があります。正確なメカニズムは、特定の用途や研究されている生物学的システムによって異なります。

類似化合物との比較

Table 1: Key Properties of this compound and Analogues

Analysis of Structural Differences

Methyl 2-oxopiperidine-4-carboxylate

This positional isomer (CAS 25504-47-6) lacks the methyl group at position 4, resulting in reduced steric hindrance and a flatter piperidine ring (ΔQ = ~0.3 Å vs. ~0.5 Å for the target compound) . The lower purity (56%+) observed in commercial batches may reflect synthetic challenges in isolating the isomer.

Benzyl 4-aminopiperidine-1-carboxylate

2-Chloro-6-methylpyrimidine-4-carboxylic acid

As a pyrimidine derivative, this compound exhibits aromatic ring rigidity and strong acidity (pKa ~3.5) due to the carboxylic acid group. Its chlorine substituent enhances electrophilic reactivity, making it a versatile intermediate in heterocyclic chemistry .

生物活性

Methyl 4-methyl-2-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound serves as a versatile building block in organic synthesis, particularly in the development of bioactive compounds. It has been utilized in the synthesis of complex molecules, including analogs of known drugs like capromorelin and other therapeutic agents. Its structural characteristics enable it to participate in various chemical reactions, such as oxidation, reduction, and substitution, which are critical for drug development.

Cellular Effects

The compound exhibits notable effects on cellular processes:

- Cell Growth and Differentiation : Studies indicate that this compound can modulate cell signaling pathways that influence growth and differentiation. It interacts with key signaling molecules such as kinases and phosphatases, which are essential for regulating these processes.

- Gene Expression : The compound has been shown to affect gene expression patterns, potentially leading to altered cellular metabolism and function. This is particularly relevant in cancer research, where changes in gene expression can influence tumor growth and progression .

Molecular Mechanism

At the molecular level, this compound operates through specific interactions with biomolecules:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their catalytic functions. For example, it may inhibit certain hydrolases, resulting in the accumulation of substrates and metabolites.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors involved in cell signaling, leading to downstream effects that could be beneficial or detrimental depending on the context .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- c-Met Inhibition : A series of compounds related to this scaffold have been evaluated for their inhibitory effects on c-Met kinase. Compounds derived from similar structures exhibited IC50 values ranging from 8.6 to 81 nM against c-Met, highlighting the potential of this class of compounds in cancer therapy .

- Toxicity Studies : Animal model studies have demonstrated that low doses of this compound exhibit minimal toxicity while influencing metabolic pathways. Conversely, higher doses can lead to cytotoxic effects such as cellular damage and apoptosis.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-methyl-2-oxopiperidine-3-carboxylate?

- Methodological Answer : Synthesis of this compound likely involves cyclization or condensation reactions, similar to structurally related piperidine derivatives. Key steps include:

- Precursor selection : Use of methyl esters and ketone-containing intermediates (e.g., methyl 2-oxopiperidine derivatives) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity for cyclization steps .

- Catalysis : Acid or base catalysts (e.g., p-toluenesulfonic acid, DBU) may improve yield and reduce side reactions .

- Temperature control : Reactions often proceed at 60–100°C to balance kinetic efficiency and thermal stability .

- Data Table :

| Reaction Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | DMF | DBU | 80 | 65–75 |

| Esterification | THF | H₂SO₄ | 60 | 85–90 |

Q. How can crystallographic tools like SHELX and Mercury CSD aid in structural determination?

- Methodological Answer :

- SHELX : Used for refining crystal structures from X-ray diffraction data. For example, SHELXL refines atomic positions and thermal parameters, critical for resolving piperidine ring conformations .

- Mercury CSD : Visualizes hydrogen bonding and packing motifs, enabling analysis of intermolecular interactions (e.g., C=O···H-N contacts in the solid state) .

- ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams to validate molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Combine NMR (¹H/¹³C, COSY, HSQC) to assign stereochemistry and X-ray crystallography to confirm absolute configuration .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and IR spectra for comparison with experimental data .

- Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from crystal packing effects, resolved via Mercury CSD analysis of hydrogen-bonding networks .

Q. What strategies are effective for analyzing intermolecular interactions in the solid state?

- Methodological Answer :

- Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to understand crystal packing .

- Void analysis (Mercury CSD) : Quantify free space in the lattice to predict solubility and stability .

- Table of Interactions :

| Interaction Type | Distance (Å) | Angle (°) | Frequency in CSD |

|---|---|---|---|

| C=O···H-N | 2.85–3.10 | 150–170 | 78% of analogs |

| π-π stacking | 3.40–3.60 | – | 22% of analogs |

Q. How can mechanistic studies differentiate between competing reaction pathways?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to track proton transfer or bond formation in cyclization steps .

- Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., enolate formation) .

- Computational studies : Transition state modeling (e.g., QM/MM) evaluates energy barriers for competing pathways .

Safety and Compliance

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during esterification) .

- Waste disposal : Neutralize acidic/basic waste before disposal in accordance with institutional guidelines .

Specialized Applications

Q. How can computational models predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases, GPCRs) to identify binding affinities .

- ADMET prediction (SwissADME) : Assess bioavailability, metabolic stability, and toxicity profiles .

- Case Study : Analogous compounds show antimicrobial activity via inhibition of bacterial cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。